molecular formula C8H6F2O3 B179951 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole CAS No. 157437-25-7

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Cat. No.: B179951
CAS No.: 157437-25-7
M. Wt: 188.13 g/mol
InChI Key: VHULACBMFYTQMM-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol It is characterized by the presence of a benzodioxole ring substituted with hydroxymethyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-formyl-2,2-difluoro-1,3-benzodioxole or 4-carboxy-2,2-difluoro-1,3-benzodioxole .

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and difluoro groups contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both hydroxymethyl and difluoro groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULACBMFYTQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274672
Record name 2,2-Difluoro-1,3-benzodioxole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157437-25-7
Record name 2,2-Difluoro-1,3-benzodioxole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157437-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-benzodioxole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoro-2H-1,3-benzodioxol-4-yl)methanol
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